![molecular formula C11H15ClN2O B1377530 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1443979-83-6](/img/structure/B1377530.png)
3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
“3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the empirical formula C10H13ClN2O . It is a solid substance . The compound is part of a class of compounds known as indole derivatives .
Molecular Structure Analysis
The molecular structure of “3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” can be represented by the SMILES stringCl.CCc1ccc2NC(=O)C(N)c2c1
. This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond. Physical And Chemical Properties Analysis
“3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a solid substance . Its molecular weight is 212.68 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Scientific Research Applications
Pharmacological Activity
Indole derivatives are known for their diverse biological and clinical applications. They have been reported to possess anti-HIV properties through molecular docking studies. Additionally, indole-3-acetic acid, a plant hormone derived from tryptophan, is one of the many indole derivatives with significant biological importance .
Enzyme Inhibition
Some indole derivatives have been evaluated for their potential as enzyme inhibitors, specifically targeting aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetic complications .
Coordination Chemistry
Indole derivatives can also serve as ligands in coordination chemistry due to their structural features, which allow them to bind with metal ions .
Synthetic Applications
The Fischer indole synthesis is a notable reaction involving indole derivatives, which is used to produce various complex organic compounds. This synthetic route demonstrates the versatility of indoles in chemical synthesis .
Catalysis
Indoles have been used in multicomponent reactions as catalysts. For example, a silica-supported ionic liquid containing an indole structure was utilized for the synthesis of complex organic molecules .
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
3-amino-5-ethyl-1-methyl-3H-indol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2;/h4-6,10H,3,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOQPGOKRIXIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C2N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.